Diethyl adipate

Description

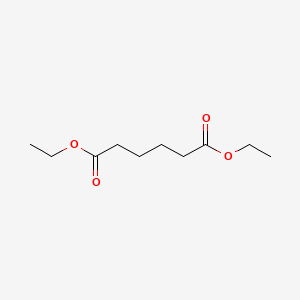

Structure

3D Structure

Properties

IUPAC Name |

diethyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZORQUEIQEFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021999 | |

| Record name | Diethyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] | |

| Record name | Diethyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

245 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol and ethyl ether, In water, 4230 mg/l @ 20 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0076 @ 20 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg], 0.058 mm Hg @ 25 °C | |

| Record name | Diethyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

141-28-6, 68201-71-8, 68989-28-6 | |

| Record name | Diethyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068201718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL ADIPATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIETHYL ADIPATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, di-C8-26-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B19K45L6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-19.8 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Catalysis in Diethyl Adipate Production

Traditional Esterification Pathways for Diethyl Adipate (B1204190) Synthesis

The conventional method for producing diethyl adipate involves the direct esterification of adipic acid with ethanol (B145695). nbinno.comatamanchemicals.comchemicalbook.com This reaction is typically facilitated by a strong acid catalyst to achieve viable reaction rates.

The fundamental reaction for synthesizing this compound is the Fischer-Speier esterification, where adipic acid, a dicarboxylic acid, reacts with two equivalents of ethanol to form the corresponding diester and water. nbinno.comatamanchemicals.com The process is often carried out by heating the reactants under reflux. wvu.eduwvu.edu To drive the equilibrium towards the product side, azeotropic distillation is frequently employed to remove the water formed during the reaction, often using a solvent like toluene (B28343) or cyclohexane. wvu.eduwvu.edu

While effective in catalyzing the esterification, the use of traditional homogeneous acid catalysts, such as concentrated sulfuric acid, presents several significant drawbacks. researchgate.net These challenges include:

Equipment Corrosion: The highly corrosive nature of strong mineral acids necessitates the use of specialized and expensive corrosion-resistant equipment. researchgate.netresearchgate.net

Environmental Pollution: The disposal of the acidic waste stream poses a considerable environmental burden, contributing to pollution. researchgate.netresearchgate.net

Difficult Separation: Separating the catalyst from the reaction mixture can be complex and energy-intensive, often leading to product contamination and yield loss.

Side Reactions: The strong acidity and high temperatures can promote undesirable side reactions, reducing the selectivity and purity of the final product. aosennewmaterial.com

These issues have spurred research into more environmentally benign and efficient catalytic systems. researchgate.net

Adipic Acid and Ethanol Esterification

Advancements in Catalytic Synthesis of this compound

In response to the limitations of conventional methods, significant research has focused on developing solid acid catalysts. These catalysts offer advantages such as easier separation, reduced corrosion, and potential for reuse, aligning with the principles of green chemistry.

Among the various solid acid catalysts explored, heteropoly acids (HPAs), particularly phosphotungstic acid (HPW), have shown great promise. researchgate.netresearchgate.net When supported on materials like activated carbon (C), these catalysts, denoted as HPW/C, exhibit high catalytic activity and selectivity for the synthesis of this compound. researchgate.netscientific.net The supported structure enhances the catalyst's surface area and stability, making the active sites more accessible. The use of HPW/C catalysts leads to a cleaner process with minimal equipment corrosion and environmental impact compared to sulfuric acid. researchgate.net

The efficacy of HPW/C catalysts is closely linked to their physicochemical properties, which are often characterized using various analytical techniques.

X-ray Diffraction (XRD): XRD analysis is employed to study the crystalline structure of the catalyst. For HPW/C catalysts, XRD patterns help to confirm that the Keggin structure of the phosphotungstic acid is maintained after impregnation onto the carbon support, which is crucial for its catalytic activity. researchgate.netscientific.net

Ammonia Temperature-Programmed Desorption (NH3-TPD): NH3-TPD is a technique used to measure the acidity of the catalyst. researchgate.netscientific.net It provides information on both the total number of acid sites and the distribution of acid strength (weak, medium, and strong). For the esterification of adipic acid, a higher number of acid sites and a balance of acid strengths on the HPW/C catalyst contribute to a better reaction performance. researchgate.netscientific.net

To maximize the yield of this compound using HPW/C catalysts, several reaction parameters must be optimized.

Catalyst Loading: The amount of HPW loaded onto the carbon support is a critical factor. Studies have shown that there is an optimal loading percentage that provides the highest catalytic activity. For instance, a 29% (by weight) HPW loading on carbon has been identified as highly effective, providing a sufficient number of acid centers for the reaction. scientific.net

Reaction Time: The conversion of adipic acid increases with reaction time. Research indicates that the esterification rate increases significantly in the initial hours of the reaction and then plateaus as equilibrium is approached. A reaction time of 5 hours has been shown to achieve a high conversion rate. scientific.net

Molar Ratios: The molar ratio of the reactants also plays a crucial role. An excess of ethanol is typically used to shift the equilibrium towards the formation of the ester. A molar ratio of adipic acid to ethanol of 1:6 has been found to be optimal for achieving a high esterification rate. researchgate.netscientific.net

A study demonstrated that under optimized conditions—using a 29% HPW/C catalyst, a molar ratio of adipic acid:ethanol:toluene of 1:6:1, and a reaction time of 5 hours—an esterification rate of 97.3% can be achieved. researchgate.netscientific.net

Heteropoly Acid Catalysts (e.g., HPW/C) for this compound Production

Environmental Benefits of Heterogeneous Catalysis

Heterogeneous catalysis is pivotal in developing sustainable chemical processes, and its application in this compound synthesis is no exception. the-innovation.orgmdpi.com Unlike homogeneous catalysts, which exist in the same phase as the reactants and are difficult to separate from the product mixture, heterogeneous catalysts are in a different phase, typically a solid catalyst in a liquid reaction mixture. frontiersin.org This fundamental difference provides several significant environmental and economic benefits.

Key environmental advantages include:

Easy Separation and Reusability: The solid nature of heterogeneous catalysts allows for simple separation from the reaction mixture through filtration or centrifugation. frontiersin.org This eliminates the need for complex and energy-intensive separation processes. The recovered catalyst can often be reused multiple times, reducing waste and lowering operational costs. mdpi.com

Reduced Waste and Pollution: Traditional methods using liquid acid catalysts like sulfuric acid often lead to equipment corrosion and the generation of significant acidic waste, causing serious environmental pollution. researchgate.net Heterogeneous catalysts are generally non-corrosive and minimize the formation of secondary pollutants and byproducts, leading to cleaner reaction profiles. the-innovation.org

Increased Selectivity and Efficiency: These catalysts can be designed to have high selectivity for the desired product, which minimizes the formation of unwanted byproducts. mdpi.com This not only simplifies purification but also maximizes the conversion of raw materials into the final product, aligning with the principles of green chemistry. mdpi.com

Milder Reaction Conditions: Many heterogeneous catalytic processes can operate under milder temperatures and pressures compared to conventional methods, contributing to energy efficiency. mdpi.com

Sustainable Feedstocks: The development of advanced heterogeneous catalysts, such as carbon-supported rhenium (Re/C), enables the use of bio-based feedstocks like aldaric acids (derived from sugars) to produce adipic acid and its esters. This creates a sustainable pathway that can compete with and potentially replace the traditional petroleum-based process, which uses corrosive nitric acid and produces NOx emissions.

The adoption of heterogeneous catalysts in the synthesis of adipates represents a significant step towards more environmentally friendly and economically viable chemical manufacturing. mdpi.com

Solid Superacid Catalysts in this compound Synthesis

Solid superacid catalysts have emerged as highly effective alternatives to traditional liquid acids for esterification reactions, including the synthesis of this compound. researchgate.net These materials possess strong acid sites on their surface, which are crucial for catalytic activity. Their solid nature combines high catalytic performance with the environmental benefits of heterogeneous catalysis.

One prominent example is the sulfated zirconia (SO₄²⁻/ZrO₂) solid acid catalyst. A study demonstrated the preparation of a Pt-modified SO₄²⁻/ZrO₂ catalyst using a sol-gel method. This catalyst exhibited significantly enhanced activity and stability in the synthesis of dimethyl adipate, achieving a conversion rate of over 99% and selectivity of over 98%. gychbjb.com

Another important class of solid superacids used for this purpose is heteropoly acids, such as phosphotungstic acid (HPW), often supported on materials like activated carbon (HPW/C). researchgate.net The catalytic performance is influenced by factors like the loading of HPW on the carbon support. Research indicates that a catalyst with 29% (w/w) HPW loading on carbon provides an optimal balance of strong and weak acidity, leading to more active centers for the esterification reaction. Under optimized conditions—using 0.8g of 29% HPW/C catalyst for a reaction of adipic acid and ethanol (1:6 molar ratio) with toluene as a water-entraining agent—an esterification rate of 97.3% was achieved after 5 hours. scientific.net

The use of these solid superacid catalysts effectively addresses the problems of equipment corrosion and environmental pollution associated with liquid acid catalysts like sulfuric acid.

| Catalyst Type | Support | Active Species | Optimal Conditions | Result | Reference |

| Solid Superacid | Carbon (C) | Phosphotungstic Acid (HPW) | 29% HPW loading, 0.8g catalyst, 1:6:1 molar ratio (adipic acid:ethanol:toluene), 5h reaction time | 97.3% esterification rate | scientific.net |

| Solid Superacid | Zirconia (ZrO₂) | Sulfated Zirconia (SO₄²⁻) promoted with Platinum (Pt) | Not specified | >99% conversion, >98% selectivity (for dimethyl adipate) | gychbjb.com |

Microwave Radiation Assisted Synthesis

Microwave-assisted synthesis is an innovative technology that utilizes microwave energy to heat reaction mixtures, often resulting in dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. bspublications.net This technique is based on the ability of polar molecules and ions in the reaction mixture to absorb microwave energy directly and convert it into heat. researchgate.net This direct and efficient energy transfer can lead to rapid and uniform heating, often resulting in superheating of solvents above their normal boiling points, which accelerates reaction rates. bspublications.net

The application of microwave radiation has been explored for various organic syntheses, including the production of this compound and other esters. researchgate.net The benefits of this approach align well with the principles of green chemistry by improving energy efficiency and reducing the need for solvents. bspublications.netajrconline.org For instance, the Dieckmann condensation of this compound can be carried out using powdered potassium tert-butoxide (tBuOK) under microwave irradiation. ajrconline.org

While specific studies focusing solely on the direct microwave-assisted synthesis of this compound are part of a broader research area, the technology's effectiveness has been demonstrated in related polycondensation reactions. For example, the lipase-catalyzed synthesis of bio-based polyesters from dimethyl adipate and 1,4-butanediol (B3395766) has been investigated under microwave energy (MWe). mdpi.com Although in this specific enzymatic case, no significant difference in monomer conversion was observed between MWe and conventional heating, the field of microwave-assisted organic synthesis continues to show great promise for accelerating chemical reactions. bspublications.netmdpi.com The rapid heating and potential for solvent-free conditions make it an attractive method for efficient chemical production. bspublications.net

Ammonium (B1175870) Ferric Sulfate (B86663) as a Catalyst

Ammonium ferric sulfate (NH₄Fe(SO₄)₂)·12H₂O has been identified as an effective catalyst for the synthesis of this compound. researchgate.netsioc-journal.cn Research has shown it to be a mild, convenient, and efficient catalyst that facilitates the esterification of adipic acid with ethanol, leading to high product yields. researchgate.netsioc-journal.cn

The use of ammonium ferric sulfate is part of a broader effort to replace traditional corrosive and polluting catalysts with more environmentally benign alternatives. researchgate.net Its key advantages are its ease of use and its ability to drive the reaction towards completion effectively. As a readily available and stable crystalline solid, it is simpler to handle than many liquid acid catalysts. Studies referencing its use highlight its capacity to produce this compound in high yields, making it a viable option for laboratory and potentially industrial-scale synthesis. researchgate.netsioc-journal.cn

Lipase-Catalyzed Esterification for Adipate Synthesis

Enzymatic synthesis represents a green and highly selective alternative to conventional chemical methods for producing adipate esters. tandfonline.com Lipases, in particular, have been widely used as biocatalysts for esterification reactions due to their ability to function under mild conditions, their high substrate specificity, and their environmental friendliness. tandfonline.comdss.go.th

Immobilized Candida antarctica lipase (B570770) B (often known by the commercial name Novozym 435) is a frequently studied and highly effective biocatalyst for the esterification of adipic acid with various alcohols to produce the corresponding adipate esters. upm.edu.myscilit.com The immobilization of the enzyme on a solid support, such as an acrylic resin, enhances its stability and allows for easy separation from the reaction medium and subsequent reuse, which is crucial for process economics. upm.edu.my

Studies have demonstrated that the chain length and structure of the alcohol substrate are determining factors that affect the optimal reaction conditions and the efficiency of the enzymatic synthesis. upm.edu.myscilit.com For instance, the synthesis of adipate esters has been successfully performed with a range of alcohols, from short-chain ones like methanol (B129727) to long-chain ones like octadecanol. scilit.com High esterification yields, often exceeding 96-97%, have been achieved under optimized conditions. upm.edu.myscilit.com The enzymatic approach can be conducted in the presence of an organic solvent or in a solvent-free system, the latter being more environmentally desirable and offering higher volumetric productivity. upm.edu.myoup.com

To maximize the efficiency of lipase-catalyzed adipate synthesis, a statistical technique known as Response Surface Methodology (RSM) is frequently employed. tandfonline.comupm.edu.my RSM is a powerful tool for optimizing complex processes by evaluating the interactive effects of multiple reaction parameters on the final product yield. upm.edu.myoup.com It allows researchers to identify the optimal set of conditions with a limited number of experiments. researchgate.net

For the synthesis of adipate esters, RSM is typically used to optimize four key variables:

Temperature

Reaction time

Enzyme amount (catalyst loading)

Substrate molar ratio (alcohol to adipic acid)

Using a central composite rotatable design (CCRD), researchers can develop a mathematical model that predicts the esterification yield as a function of these variables. upm.edu.my For example, in the synthesis of dimethyl adipate using immobilized Candida antarctica lipase B, RSM predicted a maximum conversion yield of 97.6% under the optimal conditions of 58.5°C, 54.0 mg of enzyme, a reaction time of 358.0 minutes, and a methanol to adipic acid molar ratio of 12:1. nih.govsigmaaldrich.com Similarly, for dilauryl adipate, optimal conditions were found to be a 5.7:1 substrate molar ratio, 0.18 g of enzyme, a temperature of 53.1°C, and a time of 282.2 minutes, resulting in a 96.0% yield. upm.edu.my

The strong correlation between the predicted values from the RSM models and the actual experimental results validates this methodology as an effective approach to optimize the enzymatic synthesis of various adipate esters, facilitating the scaling up of the process. oup.comupm.edu.my

| Adipate Ester | Optimized Parameters | Predicted Yield (%) | Actual Yield (%) | Reference |

| Dimethyl Adipate | 58.5°C, 358.0 min, 54.0 mg enzyme, 12:1 molar ratio (methanol:acid) | 97.6 | High correlation with experimental | nih.govsigmaaldrich.com |

| Dilauryl Adipate | 53.1°C, 282.2 min, 0.18 g enzyme, 5.7:1 molar ratio (alcohol:acid) | 96.0 | 96.0 | upm.edu.my |

| Dioleyl Adipate | 60°C, 438 min, 2.5% w/w enzyme, 500 rpm agitation (solvent-free) | 96.0 | 95.5 | oup.com |

Understanding the kinetics of lipase-catalyzed esterification is essential for reactor design and process optimization. The most widely accepted kinetic model for this type of reaction is the Ping-Pong Bi-Bi mechanism . biointerfaceresearch.com This mechanism describes a two-substrate, two-product reaction where the first substrate binds to the enzyme, a product is released, and the enzyme is modified before the second substrate binds and the final product is released, regenerating the original enzyme form. mdpi.com

In the context of adipate synthesis, the reaction proceeds as follows:

Adipic acid (the first substrate) binds to the lipase.

An acyl-enzyme intermediate is formed, and a molecule of water (the first product) is released.

The alcohol (e.g., ethanol, the second substrate) then binds to the acyl-enzyme complex.

The final product, the adipate ester, is formed and released, along with the regeneration of the free enzyme.

By determining the kinetic parameters of the model, such as the Michaelis-Menten constants (Km) and inhibition constants (Ki), researchers can simulate the reaction and accurately predict initial reaction rates, which aligns well with experimental data. nih.gov These kinetic models are invaluable for gaining a deeper understanding of the enzymatic process and for the rational design of industrial bioreactors. um.es

Response Surface Methodology for Process Optimization

Continuous Flow Process Development for this compound Synthesis

The evolution from traditional batch processing to continuous flow manufacturing represents a significant advancement in the synthesis of commodity chemicals like this compound. This modern approach offers enhanced safety, improved heat and mass transfer, greater consistency in product quality, and the potential for process intensification. While specific, detailed research publications focusing exclusively on the continuous flow synthesis of this compound from adipic acid and ethanol are not abundantly available in the public domain, the principles and advantages of this methodology can be thoroughly understood by examining the development of continuous processes for the structurally similar dimethyl adipate.

Continuous flow systems for the esterification of dicarboxylic acids, such as adipic acid, typically utilize specialized reactor designs to maximize efficiency. Common configurations include tubular reactors and catalytic distillation columns. In a typical setup, a pre-esterification step might occur in a tubular reactor where adipic acid and ethanol are heated under pressure. google.com This initial reaction mixture is then fed into a catalytic rectifying tower. In this tower, the esterification reaction continues in the presence of a solid catalyst, while the water formed as a byproduct is continuously removed by distillation, thereby shifting the reaction equilibrium towards the formation of the diester and achieving high conversion rates. google.comgoogle.com

The choice of catalyst is pivotal in designing an effective continuous flow process. While homogeneous catalysts like sulfuric acid can be used, solid acid catalysts are generally preferred as they are more easily retained within the reactor, simplifying the purification of the product and allowing for catalyst reuse over extended periods. google.com Examples of solid catalysts suitable for this type of esterification include ion-exchange resins and zeolites. For instance, a process for synthesizing this compound has been reported using a zeolite catalyst in conjunction with a tower reactor system, which resulted in a high product yield. chemicalbook.com

The optimization of a continuous flow process hinges on the precise control of several key operational parameters. These include the reaction temperature, system pressure, and the residence time of the reactants in the reactor. For the continuous production of dimethyl adipate, which serves as a valuable analogue, the initial pre-esterification in a tubular reactor is often conducted at temperatures ranging from 90°C to 180°C and pressures between 0.05 and 3 MPa. google.comgoogle.com The residence time in this stage can vary from 0.2 to 6 hours. google.comgoogle.com The subsequent catalytic distillation is typically carried out at temperatures of 70°C to 150°C. google.com It is reasonable to expect that a continuous process for this compound would operate under a similar range of conditions, although specific adjustments would be necessary to accommodate the differences in the physical properties of ethanol versus methanol.

The following interactive data table summarizes the key parameters and expected performance indicators for a continuous flow process for this compound synthesis, based on data from analogous dimethyl adipate processes.

Interactive Data Table: Key Parameters in Continuous this compound Synthesis

| Parameter | Typical Range | Significance |

|---|---|---|

| Reactor Configuration | Tubular Reactor followed by Catalytic Distillation Tower | This setup allows for a high degree of conversion by continuously removing the water byproduct, which drives the reaction equilibrium forward. google.comgoogle.com |

| Catalyst | Solid Acid (e.g., Ion-Exchange Resin, Zeolite) | Facilitates simplified product purification and enables catalyst recycling, making the process more economical and environmentally friendly. google.comchemicalbook.com |

| Operating Temperature | 90 - 180 °C | Optimizing temperature is crucial; higher temperatures increase the reaction rate but must be controlled to prevent side reactions and degradation. google.com |

| Operating Pressure | 0.05 - 3 MPa | Pressure control is essential for maintaining the reactants in the desired phase and influencing the separation of byproducts. google.com |

| Residence Time | 0.2 - 6 hours | The duration the reactants spend in the reactor determines the extent of conversion. This parameter is optimized to maximize throughput without sacrificing yield. google.comgoogle.com |

| Adipic Acid Conversion | > 97% | High conversion rates are achievable in continuous systems due to the efficient removal of water, leading to minimal unreacted starting material. google.com |

| This compound Yield | > 95% | A high yield indicates the selectivity of the process, with minimal formation of undesired byproducts. chemicalbook.com |

The development and implementation of a continuous flow process for this compound production would necessitate rigorous experimental optimization of these variables to achieve maximum efficiency and product purity. Ongoing research in this field would likely focus on developing more robust and active heterogeneous catalysts, as well as innovative reactor designs for further process intensification.

Diethyl Adipate in Polymer Science and Material Applications

Diethyl Adipate (B1204190) as a Monomer in Polymer Synthesis

The use of diethyl adipate as a monomer in polymer synthesis is a significant area of research, especially in the development of sustainable and biodegradable polyesters.

Enzymatic catalysis, particularly using lipases, has emerged as a green alternative to traditional metal-based catalysts for polyester (B1180765) synthesis. mdpi.com These biocatalysts offer high selectivity and operate under mild conditions. researchgate.netresearchgate.net Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435 (N435), is a widely used and effective biocatalyst for the polycondensation of this compound with various diols. mdpi.comchemrxiv.org The enzymatic reaction mechanism typically involves a two-step process: an initial transesterification to form oligomers, followed by a polycondensation step to elongate the polymer chains. mdpi.comresearchgate.net

The synthesis of poly(hexylene adipate) is achieved through the enzymatic polycondensation of this compound and 1,6-hexanediol (B165255), catalyzed by Novozym 435. mdpi.comresearchgate.net This reaction can be performed in either a solvent or a solvent-free (bulk) system. mdpi.com The process involves reacting equimolar amounts of the two monomers in the presence of the enzyme. mdpi.com The resulting polyester, poly(hexylene adipate), is an aliphatic polyester with potential applications as a biobased alternative to conventional polymers. mdpi.com

This compound is also a crucial monomer in the synthesis of co-polyesters, such as poly(butylene adipate)-co-(dilinoleic adipate) (PBA-DLA). acs.orgnih.govchemrxiv.org This co-polyester is synthesized via a two-stage polycondensation method using Candida antarctica lipase B (CAL-B) as a biocatalyst. acs.orgnih.gov The other monomers involved in this reaction are 1,4-butanediol (B3395766) and dilinoleic diol. chemrxiv.orgacs.org The resulting PBA-DLA is a new aliphatic biopolyester with potential applications in creating biocompatible materials. vot.pl The synthesis has been successfully conducted in both diphenyl ether and bulk conditions. acs.orgnih.govnih.gov

The molecular weight (Mn) and yield of polyesters synthesized from this compound are significantly influenced by various reaction parameters. mdpi.comnih.gov In the synthesis of poly(hexylene adipate), a statistical approach known as response surface methodology has been used to study the effects of time, temperature, enzyme loading, and vacuum. mdpi.comnih.gov

Key findings from these studies include:

Vacuum: The application of a vacuum is a critical factor for increasing the molecular weight of the polymer, particularly in solution polymerization. mdpi.comnih.gov

Enzyme Loading: In bulk polymerization, the amount of enzyme catalyst is the most influential parameter affecting the molecular weight. mdpi.comnih.gov

Time and Temperature: An initial oligomerization step of two hours at 100°C under atmospheric pressure is sufficient for adequate oligomer growth. mdpi.comnih.gov Longer reaction times, up to 48 hours, can lead to higher molecular weights, with number-average molecular weights (Mn) reaching up to 18,500 g·mol⁻¹. mdpi.comnih.gov After 24 hours, Mn values typically range from 5,000 to 12,000 g·mol⁻¹. mdpi.comnih.gov

Table 1: Influence of Reaction Parameters on Poly(hexylene adipate) Synthesis

The choice between using a solvent (solution polymerization) or a solvent-free (bulk) method is a critical consideration in the enzymatic synthesis of polyesters from this compound. mdpi.comacs.org Both methods have been successfully applied to produce polymers like poly(hexylene adipate) and PBA-DLA. researchgate.netacs.org

Solution Polymerization: Diphenyl ether is a commonly used solvent that often yields materials with higher molecular weights. mdpi.comresearchgate.netacs.org This is attributed to better mass transfer and the ability to effectively remove by-products. mdpi.com However, the use of solvents raises environmental concerns and adds complexity to the purification process. researchgate.netchemrxiv.org

Bulk Polymerization: This solvent-free approach is considered more sustainable and environmentally friendly. researchgate.netacs.orgrsc.org It results in a lower E-factor (a measure of waste generated per unit of product), indicating less material and energy consumption. acs.orgchemrxiv.org For instance, the E-factor for the bulk synthesis of PBA-DLA was found to be approximately three times lower than the solvent-based process. acs.org However, challenges in bulk polymerization can include lower heat and mass transfer, which may limit the final molecular weight compared to solution methods. mdpi.comresearchgate.net Despite this, bulk polymerization is often favored for industrial applications due to its solvent-free nature. rsc.org

Table 2: Comparison of Solvent and Bulk Polymerization of this compound-based Polyesters

A key advantage of using immobilized enzymes like Novozym 435 is their potential for recycling and reuse over multiple reaction cycles, which is crucial for cost-effective and sustainable large-scale production. chemrxiv.orgrsc.org Studies on the polycondensation of this compound and 1,6-hexanediol have shown that the recyclability of the biocatalyst depends on the reaction medium. mdpi.comresearchgate.net

In bulk conditions, Novozym 435 demonstrated excellent reusability, maintaining a constant polyester molecular weight over three consecutive cycles. mdpi.comnih.gov In contrast, when the reaction was conducted in diphenyl ether, a 17% decrease in the catalyst's activity was observed after the first cycle. mdpi.comnih.gov This suggests that bulk polymerization offers a more efficient process for catalyst recycling in this specific system. mdpi.comresearchgate.net The ability to easily recover the biocatalyst, for example through filtration, is a significant benefit of this enzymatic approach. rsc.orgunits.it

Solvent vs. Bulk Polymerization Methodologies

Synthesis of Oligoadipamide with this compound

This compound serves as a key monomer in the synthesis of oligoadipamides. These oligomers can be further functionalized, for instance, by grafting them with perfluoropolyether blocks. This modification results in a material that can be applied as a protective coating for various substrates, including stone. sigmaaldrich.comscientificlabs.ie The synthesis process typically involves the polycondensation of this compound with a diamine.

In a related enzymatic polycondensation study, this compound was reacted with 1,6-hexanediol using an immobilized lipase B from Candida antarctica (N435) as a catalyst. mdpi.com This reaction, producing poly(hexylene adipate), was investigated under both bulk and solution (using diphenyl ether) conditions to optimize parameters like temperature, enzyme loading, and vacuum. mdpi.comresearchgate.net

Table 1: Parameters for Enzymatic Polycondensation of this compound and 1,6-Hexanediol

| Parameter | Range Investigated | Optimal Condition/Observation |

|---|---|---|

| Temperature | Varied | A temperature of 100°C was used in the polycondensation step. mdpi.com |

| Enzyme Loading (% w/w) | 1% - 10% | The amount of N435 was varied relative to the total weight of the monomers. mdpi.com |

| Reaction Time | 2-hour oligomerization followed by a 24-hour polycondensation | This two-step process was found to be effective. mdpi.com |

| Pressure | 10 mbar vacuum | Applied during the polycondensation step to remove byproducts. mdpi.com |

This table summarizes the experimental parameters investigated in the enzymatic synthesis of poly(hexylene adipate).

A similar enzymatic approach was used for the synthesis of poly(butylene adipate)-co-(dilinoleic adipate) (PBA-DLA) copolymers. acs.org In this process, this compound was reacted with 1,4-butanediol and dimer linoleic diol in the presence of a biocatalyst. acs.org

This compound in Protective Coating Applications

This compound is utilized in the formulation of protective coatings, primarily through its role in synthesizing oligoadipamides. chemicalbook.comottokemi.com These oligoadipamides can be layered with perfluoropolyether networks to create robust and durable protective films. nbinno.comsigmaaldrich.comscientificlabs.ie Such coatings are valued for their potential to shield materials from environmental degradation. The flexibility and compatibility of this compound also make it a suitable plasticizer and solvent in various coating formulations, contributing to improved application properties and film formation. chemimpex.com

This compound in Membrane Development (e.g., Ethylene (B1197577) Chlorotrifluoroethylene (B8367) Copolymer)

This compound plays a crucial role as a plasticizer and a non-toxic solvent in the development of membranes, particularly those based on ethylene chlorotrifluoroethylene (ECTFE) copolymers. chemicalbook.comsigmaaldrich.comchemicalbook.in These membranes are fabricated for specific separation processes, such as pervaporation and organic solvent filtration. researchgate.net

In the development of ECTFE membranes, this compound is used as a diluent in the thermally induced phase separation (TIPS) process. researchgate.net This method allows for the creation of membranes with controlled porosity and structure. Research has been conducted on a low melting point grade of ECTFE, where this compound was selected as a green and non-toxic solvent to prepare both dense and porous flat sheet membranes. researchgate.net

The resulting ECTFE membranes exhibit significant resistance to a wide range of aggressive organic solvents, including polar protic, polar aprotic, and non-polar solvents. researchgate.net This makes them promising candidates for applications in organic solvent nanofiltration and ultrafiltration. researchgate.net The use of this compound as a plasticizer enhances the flexibility of the membranes, which is crucial for their long-term performance and durability. nbinno.com

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| 1,4-Butanediol |

| 1,6-Hexanediol |

| Candida antarctica Lipase B |

| This compound |

| Dimer Linoleic Diol |

| Diphenyl Ether |

| Ethylene Chlorotrifluoroethylene |

| Oligoadipamide |

| Perfluoropolyether |

| Poly(butylene adipate)-co-(dilinoleic adipate) |

Environmental Fate and Degradation of Diethyl Adipate

Biodegradation Studies of Diethyl Adipate (B1204190) in Aquatic Environments

Biodegradation is a crucial process in determining the persistence of diethyl adipate in aquatic ecosystems. Studies have shown that it is susceptible to microbial degradation.

Activated sludge, a complex microbial community used in wastewater treatment, has been shown to effectively degrade adipic acid esters. Research indicates that when exposed to acclimated activated sludge microorganisms, diesters like this compound undergo rapid primary biodegradation. nih.gov While specific studies on this compound are part of a broader investigation into adipic acid esters, the results for structurally similar compounds suggest a high potential for breakdown in wastewater treatment facilities. nih.gov For instance, studies on other adipate esters have demonstrated essentially complete biodegradation to carbon dioxide and water over a 35-day period in the presence of acclimated activated sludge. nih.govnih.gov This suggests that this compound is unlikely to persist in environments with robust microbial populations. nih.gov

A key step in the biodegradation of this compound is its hydrolysis to form adipic acid. nih.gov This conversion can be facilitated by enzymes present in microorganisms. For example, one study demonstrated the degradation of this compound to adipic acid using an activated sludge inoculum. nih.gov This initial breakdown into adipic acid is a critical step, as adipic acid itself is a readily biodegradable substance. The enzymatic hydrolysis of the ester bonds breaks down the compound into its constituent acid and alcohol, which can then be further metabolized by microorganisms. europa.eu

The potential for this compound to persist and accumulate in aquatic organisms is considered low. nih.gov An estimated bioconcentration factor (BCF) of 6 suggests a low likelihood of bioaccumulation in aquatic life. nih.gov This low potential is attributed to its relatively good water solubility and its susceptibility to rapid biodegradation and metabolism through enzymatic hydrolysis. nih.goveuropa.eu The breakdown of this compound into adipic acid and ethanol (B145695), which are then further metabolized, prevents significant buildup in the tissues of aquatic organisms. europa.eu

Conversion to Adipic Acid

Hydrolysis of this compound in Water

Hydrolysis is a chemical process where a molecule is broken down by reacting with water. For this compound, this process is pH-dependent and can be an important environmental fate process. nih.gov The rate of hydrolysis increases in more alkaline conditions. Estimated hydrolysis half-lives for this compound are approximately 1.7 years at a neutral pH of 7 and significantly shorter, around 64 days, at a pH of 8. nih.gov This indicates that in slightly alkaline waters, chemical hydrolysis can contribute to its degradation, although it is a slower process compared to biodegradation under optimal conditions. Some sources suggest that its chemical structure contributes to a resistance to hydrolysis under certain conditions, though it can undergo transesterification. cymitquimica.com

Atmospheric Degradation Pathways

Once released into the atmosphere, this compound is expected to exist primarily as a vapor. nih.gov Its degradation in the air is mainly driven by reactions with photochemically-produced hydroxyl radicals (•OH). nih.gov

The primary atmospheric degradation pathway for vapor-phase this compound is its reaction with hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is about 2 days, based on an estimated rate constant of 7.8 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This relatively short half-life suggests that this compound will not persist for long periods in the atmosphere and will be removed reasonably quickly through this oxidative process.

Sorption to Particles and Deposition

In the atmosphere, adipate esters like this compound are generally removed quickly. This removal occurs through two primary mechanisms: sorption to particles followed by deposition, or atmospheric degradation. Consequently, these compounds have a limited capacity for long-range atmospheric transport, meaning that local sources are the predominant contributors to their environmental release. diva-portal.org

In aquatic environments, the behavior of related adipates, such as di(2-ethylhexyl) adipate (DEHA), provides insight into the likely fate of this compound. DEHA tends to sorb to particles and subsequently settle into the sediment. cpsc.gov This process limits its transport via water. cpsc.gov Similarly, diethyl phthalate (B1215562), a compound with some structural similarities, has been observed to adsorb to suspended particles in marine waters, with maximum adsorption occurring on particles ranging from 353 to 698 micrometers in size. who.int

Soil Mobility and Sorption Characteristics

The mobility of a chemical in soil is largely dictated by sorption processes, which are influenced by the chemical's properties and the soil's composition. carnegiescience.edu Key soil characteristics affecting sorption include organic carbon content, clay mineral content, and amorphous oxides. carnegiescience.edu Generally, increased organic matter and clay content lead to greater adsorption and reduced mobility. carnegiescience.edu

For this compound, the soil adsorption coefficient (Koc) is a key indicator of its mobility. An estimated Koc of 45 suggests that this compound is expected to have very high mobility in soil. nih.gov This is in contrast to other adipates like DEHA, which has a much higher estimated Koc of 49,000, indicating it is expected to be immobile in soil. nih.govca.gov The significant difference is likely due to this compound's higher water solubility. nih.gov Another adipate, dimethyl adipate, has an even lower estimated Koc of 10.9 to 11, also suggesting very high mobility. nih.govapolloscientific.co.uk

The following table summarizes the soil sorption characteristics of this compound and related compounds:

| Compound | Estimated Koc | Expected Soil Mobility | Reference |

| This compound | 45 | Very High | nih.gov |

| Dimethyl Adipate | 10.9 - 11 | Very High | nih.govapolloscientific.co.uk |

| Di(2-ethylhexyl) adipate (DEHA) | 15,000 - 49,000 | Immobile | nih.govca.gov |

Table 1: Soil Sorption Characteristics of Adipates

Environmental Monitoring and Occurrence

The presence of adipates in various environmental compartments is a subject of ongoing research. Monitoring studies help to understand the distribution and concentration of these compounds in the environment.

While comprehensive data specifically for this compound in surface waters is limited, studies on related adipates and similar compounds provide valuable context. For instance, di(2-ethylhexyl) adipate (DEHA) has been detected infrequently in fresh water, typically at concentrations below 1 µg/L. nih.gov In one survey of 82 samples from natural surface waters in the United States, 7% contained DEHA at levels from 0.25 to 1.0 µg/L. nih.gov

A Swedish screening program did not detect this compound in any of the analyzed surface water samples, although other adipates like DEHA were found in one untreated landfill leachate sample. diva-portal.org The general occurrence of DEHA in fish and sediments, however, suggests its presence in the aquatic environment, even if it is not always detected in the water column itself. diva-portal.org In a study of various environmental water samples, bis(2-ethylhexyl) adipate was detected in 20 out of 31 samples. researchgate.net

Sediments often act as a sink for less soluble organic compounds. sci-hub.se A Swedish environmental screening study detected di-iso-butyl adipate and di-decyl adipate in a few sediment and sludge samples. diva-portal.org Di(2-ethylhexyl) adipate (DEHA) was also found in sediment and fish. diva-portal.org The presence of these compounds in sediments reflects their tendency to partition from the water column. cpsc.gov

In biota, the potential for bioaccumulation is a key concern. For this compound, an estimated bioconcentration factor (BCF) of 6 suggests a low potential for accumulation in aquatic organisms. nih.gov This is consistent with findings for DEHA, which, despite having a higher log Kow (octanol-water partition coefficient), has a measured BCF of 27 in bluegill sunfish, also indicating low bioaccumulation potential. cpsc.govca.gov Studies on fish from various locations have detected DEHA, indicating its uptake by aquatic life. diva-portal.org

The table below presents data on the occurrence of related adipates in environmental samples from a Swedish study.

| Compound | Matrix | Concentration Range | Notes | Reference |

| Di(2-ethylhexyl) adipate (DEHA) | Sludge | - | Detected | diva-portal.org |

| Di(2-ethylhexyl) adipate (DEHA) | Sediment | - | Detected | diva-portal.org |

| Di(2-ethylhexyl) adipate (DEHA) | Fish | - | Detected, up to 3 times background levels near a point source | diva-portal.org |

| Di-iso-butyl adipate | Sludge | - | Detected in 2 regional samples | diva-portal.org |

| Di-decyl adipate | Sludge | - | Detected in 4 regional samples | diva-portal.org |

| Di-decyl adipate | Sediment | - | Detected in 1 regional sample | diva-portal.org |

Table 2: Detection of Adipates in Environmental Samples from a Swedish Screening Program

Toxicological and Ecotoxicological Research on Diethyl Adipate

Mammalian Toxicity Studies

Mammalian toxicity studies on diethyl adipate (B1204190) have primarily involved oral administration to rodent models to assess its systemic, hepatic, developmental, and reproductive effects.

Oral Toxicity Assessments

Oral toxicity studies are crucial for understanding the potential health effects of diethyl adipate following ingestion. These assessments have investigated a range of toxicological endpoints.

Repeated-dose oral studies in rats and mice have shown that this compound can lead to reduced body weight gain at certain concentrations. oecd.org In 90-day feeding studies, reduced body weight gains were observed in rats at levels of approximately 400 mg/kg and higher, and in mice at approximately 600 mg/kg and higher. oecd.org A 28-day study in rats identified increased relative liver weights at 1000 mg/kg-day and increased relative kidney weights at the high dose in both sexes, and in males at the mid-dose. cpsc.gov In a two-year feeding study, decreased body weight gain was noted in both rats and mice at the two highest doses tested. epa.gov

Table 1: Systemic Toxicity Endpoints of this compound in Rodents

| Species | Study Duration | Effect | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

|---|---|---|---|---|---|

| Rat | 90 days | Reduced body weight gain | 189 | ~400 | oecd.org |

| Mouse | 90 days | Reduced body weight gain | 451 | ~600 | oecd.org |

| Rat (male) | 28 days | Increased relative kidney weight | 40 | 200 | cpsc.govresearchgate.net |

| Rat (female) | 28 days | Increased relative kidney weight | 200 | 1000 | cpsc.govcpsc.gov |

| Rat | 28 days | Increased relative liver weight | 200 | 1000 | cpsc.govresearchgate.net |

| Rat | 2 years | Decreased body weight gain | - | 700 (approx.) | epa.gov |

| Mouse | 2 years | Decreased body weight gain | 2040 (males) | 2040 (females) | cpsc.govcpsc.gov |

Studies have shown that this compound can influence hepatic lipid metabolism. In rats fed a diet containing 2% this compound for seven days, there was an increase in hepatic fatty acid-binding protein and microsomal stearoyl-CoA desaturation activity. nih.goviarc.fr After 14 days, increased levels of hepatic phospholipids (B1166683) and a decreased phosphatidylcholine:phosphatidylethanolamine ratio were observed. nih.goviarc.fr Feeding rats a diet with 1% this compound for two and four weeks resulted in significantly decreased plasma cholesterol levels. nih.gov Hepatic cholesterol synthesis was also found to be diminished. nih.govnih.gov Furthermore, in vitro studies using human liver microsomes identified adipic acid as the major metabolite, along with mono-2-ethylhexyl adipate (MEHA). cpsc.gov

Developmental toxicity studies in rats have been conducted to evaluate the effects of this compound on gestation and offspring. In one study, pregnant rats fed diets containing this compound showed slight reductions in maternal body weight gain and food consumption at the highest dose. epa.gov This high dose also resulted in reduced ossification and kinked or dilated ureters in the fetuses. epa.gov However, a one-generation reproductive study in rats found no effects on male or female fertility. epa.gov At the highest dose, there was a reduction in the body weight gain of the dams during gestation, an increase in liver weight in both male and female parents, and reductions in offspring weight gain, total litter weight, and litter size. epa.gov Another study reported that DEHA induced a prolonged gestation period and a dose-related increase in postnatal death at higher concentrations, as well as a permanent decrease in offspring body weight. researchgate.net

Based on the available toxicological data, No-Observed-Adverse-Effect Levels (NOAELs) have been established for various endpoints. For developmental toxicity in rats, a NOAEL was determined to be 170 mg/kg/day based on slight fetotoxicity observed at higher doses. oecd.org In a 28-day oral toxicity study in rats, a NOAEL of 40 mg/kg bw/day was identified based on increased kidney and liver weights at higher doses. researchgate.net For reproductive toxicity, a NOAEL of 1080 mg/kg bw/day was identified for the fertility endpoint in rats. researchgate.net

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) for this compound

| Study Type | Species | Endpoint | NOAEL (mg/kg/day) | Reference |

|---|---|---|---|---|

| Developmental Toxicity | Rat | Fetotoxicity (reduced ossification) | 170 | oecd.org |

| 28-day Oral Toxicity | Rat | Increased kidney and liver weights | 40 | researchgate.net |

| Reproductive Toxicity | Rat | Fertility | 1080 | researchgate.net |

| 91-day Feeding Study | Rat | Reduced body weight gain | 189 | oecd.org |

| 91-day Feeding Study | Mouse | Reduced body weight gain | 451 | oecd.org |

| 2-year Feeding Study | Rat (male) | Decreased body weight | 948 | cpsc.gov |

| 2-year Feeding Study | Rat (female) | Decreased body weight | 1104 | cpsc.gov |

Developmental and Reproductive Toxicity

Genotoxicity Research (In Vitro and In Vivo)

The genotoxic potential of this compound has been investigated in a variety of in vitro and in vivo assays. In vitro, this compound did not induce gene mutations in Salmonella typhimurium strains or in mouse lymphoma L5178Y cells. cpsc.gov It was also negative in an unscheduled DNA synthesis assay in rat hepatocytes. epa.gov In vivo studies have also largely shown a lack of genotoxicity. oecd.org For instance, two mouse micronucleus assays were negative. oecd.org However, one report indicated a weak dominant lethal effect in male mice. nih.gov Urine from rats treated with this compound was not mutagenic to Salmonella typhimurium. nih.gov

Peroxisome Proliferation Studies

Research into the effects of adipate esters has often included the study of peroxisome proliferation, a process involving the increase in the number and size of peroxisomes in cells, particularly in the liver. This effect is a known response in rodents to certain chemicals, including plasticizers. cpsc.gov

Studies on Di(2-ethylhexyl) adipate (DEHA), a related adipate ester, have shown that it induces peroxisome proliferation in the livers of rats and mice. cpsc.gov These effects in rodents include liver enlargement, an increase in the number of peroxisomes, and the induction of enzymes associated with fatty acid oxidation. cpsc.gov However, it is noted that peroxisome proliferation is considered a rodent-specific effect with questionable relevance to human health. cpsc.gov For instance, the peroxisome proliferation observed in rodents treated with DEHA was not found in studies involving marmosets. epdf.pub

While the broader class of adipates has been studied for this endpoint, specific and detailed research focusing solely on this compound's potential to cause peroxisome proliferation is not extensively detailed in publicly available literature. A 2010 expert panel review of dicarboxylic acids and their esters, which included this compound, noted that the section on peroxisome proliferation was condensed, though the topic was considered as part of the safety assessment. cir-safety.org A study by Singh et al. in 1975 investigated the dominant lethal mutations and antifertility effects of both di-2-ethylhexyl adipate and this compound in male mice, though its primary focus was not on peroxisome proliferation. cpsc.gov

Dermal Toxicity and Irritation Studies

The potential for this compound to cause dermal toxicity and irritation has been evaluated in animal studies. Research indicates a low potential for skin irritation. In one study involving rabbits, this compound was assigned a primary irritation index of 0 on a scale where 8 is the maximum, indicating no significant irritation. epdf.pub Another study reported that a 10 mg application of this compound to rabbit skin over a 24-hour period resulted in only mild irritation. epdf.pub

Further investigations presented to a Cosmetic Ingredient Review (CIR) Expert Panel included a study on Japanese White rabbits. cir-safety.org In this research, high concentrations of this compound (100%) were reported to cause some allergic reactions. cir-safety.org

Table 1: Dermal Irritation Findings for this compound in Rabbit Studies

| Test Type | Observation | Finding | Source(s) |

| Primary Irritation Index | Erythema and edema grades | Score of 0 (out of 8) | epdf.pub |

| 24-hour Patch Test | 10 mg application | Mild irritation | epdf.pub |

| Dermal Application | 100% concentration | Some allergic reactions | cir-safety.org |

Ecotoxicological Assessments

Toxicity to Aquatic Organisms (e.g., Fish, Daphnids)

The ecotoxicity of this compound has been assessed by examining its effects on various aquatic organisms. Data is available for invertebrates such as the water flea (Daphnia magna), which is a standard model organism for aquatic toxicity testing. For Daphnia magna, the 48-hour EC50 (the concentration that causes an effect, in this case, immobilization, in 50% of the test population) was determined to be 6 mg/L. epdf.pub

Additional studies have reported the effects on other aquatic microorganisms. The 30-minute EC50 for the bioluminescent bacterium Photobacterium phosphoreum was found to be 4 ppm in a Microtox test. epdf.pub For the freshwater alga Hamatococcus pluvialis, the EC10 (the concentration causing a 10% effect) was 65 mg/L. epdf.pub While literature indicates that LC50 (lethal concentration for 50% of the population) values for fish species have been determined, specific values for this compound were not available in the reviewed sources. epdf.pub

Table 2: Aquatic Ecotoxicity Data for this compound

| Organism | Test Duration | Endpoint | Value | Source(s) |

| Daphnia magna (water flea) | 48 hours | EC50 | 6 mg/L | epdf.pub |

| Photobacterium phosphoreum (bacterium) | 30 minutes | EC50 | 4 ppm | epdf.pub |

| Hamatococcus pluvialis (alga) | Not Specified | EC10 | 65 mg/L | epdf.pub |

Terrestrial Organism Toxicity (e.g., Earthworms)

The assessment of potential environmental risk for chemicals often includes evaluating their toxicity to soil-dwelling organisms like earthworms (Eisenia fetida). However, based on the conducted search of available scientific literature, specific research studies and toxicity data, such as LC50 values, concerning the effects of this compound on terrestrial organisms like earthworms were not found.

Analytical Methodologies for Diethyl Adipate Quantification

Gas Chromatography-Mass Spectrometry (GC/MS) for Detection and Quantification

Gas chromatography-mass spectrometry (GC/MS) stands as a primary and powerful technique for the detection and quantification of diethyl adipate (B1204190). scielo.org.mxnih.govnih.govjst.go.jp This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In GC, the sample is vaporized and passed through a long column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As the separated components, including diethyl adipate, exit the column, they enter the mass spectrometer. The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. scispace.comnist.gov This allows for both the identification and precise quantification of this compound, even in complex mixtures. scielo.org.mxscielo.org.mx

For instance, GC-MS has been successfully used to determine the presence of this compound in various food products and packaging materials. jst.go.jpsemanticscholar.org The technique is also invaluable for analyzing environmental samples and biological matrices like human milk and serum to assess exposure levels. nih.govnih.gov The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, particularly in complex matrices like maize tortillas, by utilizing multiple reaction monitoring (MRM) to filter out interfering substances. scielo.org.mxscielo.org.mx

Effective sample preparation is a critical prerequisite for accurate GC/MS analysis of this compound. The primary goals are to isolate the analyte from the sample matrix, concentrate it, and remove any interfering substances. The choice of extraction technique depends heavily on the nature of the sample.

For liquid samples such as water or beverages, liquid-solid extraction is a common approach. This involves passing the water sample through a cartridge containing a solid-phase material, such as a C18-bonded silica, which retains the this compound. The analyte is then eluted from the cartridge with a suitable solvent like dichloromethane (B109758) for subsequent GC/MS analysis. iarc.fr

Solid-phase extraction (SPE) is a widely used and efficient technique for both cleanup and preconcentration of this compound from various matrices, including food, human serum, and water. nih.govresearchgate.netresearchgate.netmdpi.com SPE cartridges, such as those with dimethyl butylamine (B146782) groups or Oasis MAX, have demonstrated high extraction efficiencies, often exceeding 85-88% for this compound and other plasticizers. nih.govresearchgate.net The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the purified analyte. mdpi.com

For solid or semi-solid samples like food or human milk, initial extraction with a solvent such as acetonitrile (B52724) is often employed. nih.gov This can be followed by a cleanup step, for example, using dispersive solid-phase extraction (dSPE) , which involves adding a sorbent to the extract to remove interfering compounds. nih.gov Other methods include solvent extraction with polymer dissolution for materials like medical infusion sets. nih.gov

Headspace solid-phase microextraction (HS-SPME) is another valuable technique, particularly for volatile and semi-volatile compounds like this compound in water samples. nih.govuc.edu In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. The analytes partition into the fiber, which is then directly inserted into the GC injector for analysis. This method is fast, solvent-free, and highly sensitive. uc.edu Studies have shown that a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber provides good responses for this compound. nih.gov

The table below summarizes various sample preparation techniques used for this compound analysis.

| Sample Type | Extraction Technique | Key Findings |

| Water | Liquid-Solid Extraction (C18) | Effective for extracting from water samples for GC/MS analysis. iarc.fr |

| Food, Human Serum | Solid-Phase Extraction (SPE) | High extraction efficiencies (>88%) achieved with specific cartridges. nih.govresearchgate.net |

| Human Milk | Dispersive Solid-Phase Extraction (dSPE) | Used following acetonitrile extraction for GC-MS analysis. nih.gov |

| Water | Headspace Solid-Phase Microextraction (HS-SPME) | PDMS/DVB fiber shows good response; method is sensitive and solvent-free. nih.gov |

| Maize Tortilla | Salting-out and Hexane (B92381) Extraction | A procedure involving homogenization with acetonitrile/water, salting out with NaCl, and extraction with hexane has been established for GC-MS/MS analysis. scielo.org.mx |

GC/MS is an effective tool for conducting kinetic and penetration studies of this compound, particularly concerning its migration from packaging materials into food products. researchgate.net Such studies are crucial for assessing consumer exposure and ensuring food safety.

By analyzing food samples at different time points and under various conditions (e.g., temperature), researchers can determine the rate and extent of this compound migration. For example, a GC/MS method was developed to study the migration of adipate plasticizers, including this compound, from polyvinylidene chloride (PVDC) packaging film into ham sausage. researchgate.netresearchgate.net These studies can model the migration process, often using first-order kinetic models, to predict the amount of migrated substance over time. nih.gov The high sensitivity and accuracy of GC/MS allow for the reliable quantification of low levels of migrated this compound, providing valuable data for risk assessment. researchgate.net

Sample Preparation and Extraction Techniques (e.g., Solid Phase Extraction)

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a valuable analytical technique for the structural confirmation of this compound and for monitoring chemical reactions involving this compound. uobaghdad.edu.iqunive.ituobaghdad.edu.iq FTIR works by passing infrared radiation through a sample and measuring the amount of radiation absorbed at different wavelengths. Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching and bending of chemical bonds).

The FTIR spectrum of this compound exhibits characteristic absorption peaks that confirm its molecular structure. A prominent peak is observed around 1735 cm⁻¹, which is indicative of the ester carbonyl group (C=O) stretching vibration. researchgate.netresearchgate.net This distinct peak serves as a key identifier for the ester functionality within the molecule.

FTIR is also effectively used to monitor the progress of reactions such as saponification or polymerization involving this compound. uobaghdad.edu.iqresearchgate.net For instance, in the saponification of this compound, the disappearance of the ester carbonyl peak at 1735 cm⁻¹ and the appearance of new peaks corresponding to the carboxylate salt can be tracked over time to determine the reaction's completion. uobaghdad.edu.iq Similarly, in polymerization reactions, changes in the FTIR spectrum can indicate the consumption of the this compound monomer and the formation of the polyester (B1180765). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conversion and Molecular Weight Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) spectroscopy, is a powerful tool for analyzing the conversion of this compound in chemical reactions and for determining the molecular weight of resulting polymers. mdpi.comresearchgate.net

In the context of polymerization reactions, such as the enzymatic polycondensation of this compound with a diol like 1,6-hexanediol (B165255), ¹H NMR is used to monitor the reaction's progress. mdpi.com The conversion of the this compound monomer can be calculated by comparing the integration of specific proton signals. For example, the signal of the methylene (B1212753) protons (CH₃-CH₂ -O-) in this compound appears at a chemical shift (δ) of approximately 4.11–4.14 ppm. As the polymerization proceeds, a new signal for the methylene protons in the resulting poly(hexylene adipate) (–O–CH₂ –C₄H₈–CH₂ –O–) emerges at around 4.06 ppm. By comparing the relative areas of these signals, the percentage conversion of the monomer can be accurately determined. mdpi.com

Furthermore, NMR spectroscopy contributes to the determination of the number-average molecular weight (Mₙ) of the polymers formed. mdpi.comresearchgate.net By analyzing the end-groups of the polymer chains, the degree of polymerization and, consequently, the molecular weight can be calculated. Studies have shown that reaction conditions, such as vacuum and enzyme loading, significantly influence the final molecular weight of polyesters synthesized from this compound, with Mₙ values ranging from 5,000 to over 18,000 g·mol⁻¹ being achieved. mdpi.comresearchgate.net

Density and Viscosity Measurements for Thermophysical Properties

The thermophysical properties of this compound, such as density and viscosity, are essential for various industrial applications, including its use as a "green" solvent and as a potential viscosity standard. researchgate.net These properties are typically measured over a range of temperatures and pressures.